![molecular formula C15H22N2O B1517038 2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1021112-93-5](/img/structure/B1517038.png)
2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one
Overview
Description
“2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one” is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a phenyl ring through an ethanone linkage . The phenyl ring is substituted with a propan-2-yl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 246.35 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .Scientific Research Applications
Synthesis of Polysubstituted Pyrroles : Kumar, Rāmānand, and Tadigoppula (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, which included compounds similar to the query compound. This method utilizes intermolecular cycloaddition in the presence of surfactants and water as a solvent, offering an environmentally friendly approach to pyrrole synthesis (Kumar, Rāmānand, & Tadigoppula, 2017).
Enantioselective Addition Reactions : Asami et al. (2015) used o-xylylene-type 1,4-amino alcohols, synthesized from similar compounds, as chiral ligands in enantioselective addition reactions. This process is significant for obtaining chiral secondary alcohols, which are valuable in pharmaceutical synthesis (Asami et al., 2015).
Ligand Synthesis for Metal Complexation : The reaction of compounds like the query compound with 2-pyridinecarbaldehyde led to the synthesis of ligands used in forming metal complexes, as detailed by Hakimi et al. (2013). This research contributes to the field of coordination chemistry (Hakimi et al., 2013).
Hydrogen-Bonding Studies in Enaminones : Balderson et al. (2007) investigated the hydrogen-bonding patterns in compounds like the query compound. This study provides insights into intermolecular interactions that are crucial for understanding the properties of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Catalysis in the Synthesis of Pyridines : Safaei‐Ghomi and Ghasemzadeh (2012) utilized ZnO nanoparticles as a catalyst for synthesizing polyfunctionalized pyridines, including derivatives of the query compound. This represents an advancement in the field of catalytic synthesis (Safaei‐Ghomi & Ghasemzadeh, 2012).
properties
IUPAC Name |
2-(4-propan-2-ylanilino)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12(2)13-5-7-14(8-6-13)16-11-15(18)17-9-3-4-10-17/h5-8,12,16H,3-4,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJQMXUFDNIFIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




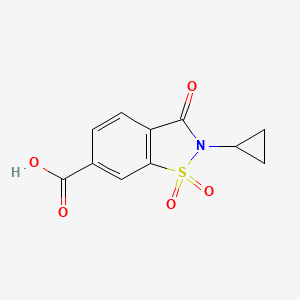

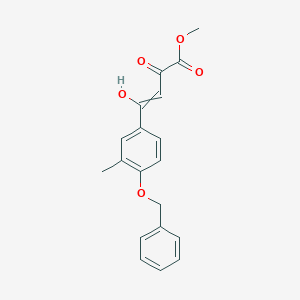
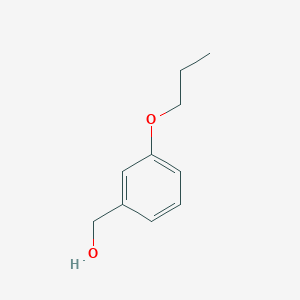
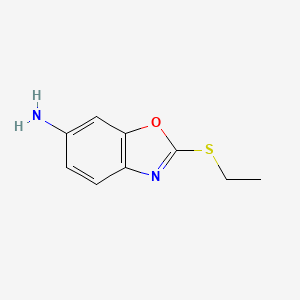

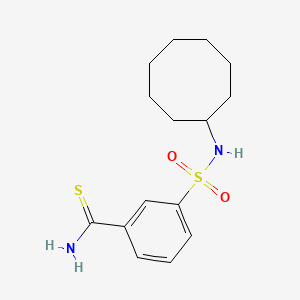
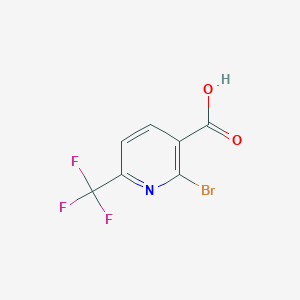

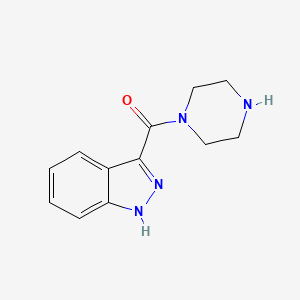

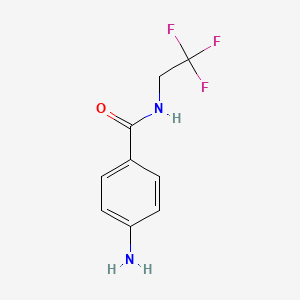
![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)